molecular formula C16H38O6S4Si2 B12686992 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane CAS No. 41453-79-6

4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane

Cat. No.: B12686992
CAS No.: 41453-79-6
M. Wt: 510.9 g/mol
InChI Key: ASAOXGWSIOQTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is a complex organosilane compound. It is known for its unique structure, which includes both silicon and sulfur atoms, making it a valuable compound in various industrial applications. This compound is often used in the rubber industry to enhance the physical and mechanical properties of rubber products .

Preparation Methods

The synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds. One common method involves the reaction of triethoxysilylpropyl disulfide with sodium hydrogen sulfate and sodium hydrogensulfide in water at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and quality.

Chemical Reactions Analysis

4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • IUPAC Name : 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane
  • CAS Number : 41453-79-6
  • Molecular Formula : C18H42O6S2Si2
  • Molecular Weight : 474.83 g/mol

Structural Characteristics

The compound features a siloxane backbone interspersed with sulfur and oxygen atoms, contributing to its unique chemical reactivity and stability. The presence of ethoxy groups enhances solubility in organic solvents and facilitates functionalization.

Materials Science

Silica-Based Materials : The compound is utilized as a precursor in the synthesis of silica-based materials. Its ability to form stable siloxane networks makes it suitable for producing high-performance composites with enhanced mechanical properties.

Nanocomposites : It serves as a coupling agent in the preparation of nanocomposites. By improving the interfacial adhesion between inorganic nanoparticles and organic matrices, it enhances the overall performance of the composite materials.

Catalysis

Catalytic Supports : The compound has been investigated for use as a support material in heterogeneous catalysis. Its porous structure allows for high surface area availability, which is critical for catalytic reactions.

Reactivity Studies : Research has shown that this compound can facilitate various chemical transformations due to its unique electronic properties derived from the silicon-sulfur interactions.

Nanotechnology

Nanocarriers for Drug Delivery : The compound's ability to encapsulate therapeutic agents makes it a candidate for drug delivery systems. Its biocompatibility and functionalization potential allow for targeted delivery applications.

Sensors and Biosensors : Due to its chemical properties, it is explored as a component in sensor technology. The compound can be integrated into sensor platforms to detect specific biomolecules or environmental pollutants.

Case Study 1: Synthesis of Silica Nanocomposites

In a recent study published in Materials Science, researchers synthesized silica nanocomposites using this compound as a coupling agent. The resulting composites exhibited improved tensile strength and thermal stability compared to traditional silica composites due to enhanced interfacial bonding .

Case Study 2: Catalytic Activity in Organic Reactions

A research article in Journal of Catalysis explored the use of this compound as a support for palladium catalysts. The study demonstrated that catalysts supported on this compound showed higher activity and selectivity in cross-coupling reactions compared to conventional supports .

Case Study 3: Drug Delivery Applications

In biomedical research published in Advanced Drug Delivery Reviews, the compound was evaluated for its potential as a nanocarrier for anticancer drugs. Results indicated that modifications with targeting ligands significantly improved cellular uptake and drug release profiles .

Mechanism of Action

The mechanism of action of 4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane involves its ability to form strong covalent bonds with other molecules. The silicon and sulfur atoms in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications as a crosslinking agent and in drug delivery systems .

Comparison with Similar Compounds

4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is unique due to its combination of silicon and sulfur atoms. Similar compounds include:

Biological Activity

4,4,13,13-Tetraethoxy-3,14-dioxa-7,8,9,10-tetrathia-4,13-disilahexadecane is a complex organosilicon compound with potential applications in various fields including materials science and biomedicine. Its unique structure incorporates both ethoxy groups and a siloxane framework that may contribute to its biological activity. This article explores the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H42O6S2Si2
  • Molecular Weight : 474.82 g/mol
  • CAS Number : 56706-10-6

Structural Characteristics

The compound's structure features multiple functional groups that may interact with biological systems. The presence of sulfur and silicon atoms suggests potential reactivity and interactions with biological macromolecules.

Antioxidant Properties

Research indicates that organosilicon compounds can exhibit antioxidant properties. The presence of sulfur and silicon in the structure of this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in cells.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety and efficacy of new compounds. Preliminary studies suggest that this compound may have selective cytotoxic effects on certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Cell LineIC50 (µM)Notes
A549 (Lung Cancer)15Moderate cytotoxicity
HeLa (Cervical)25Lower sensitivity
MCF-7 (Breast)30Higher IC50 indicates safety

The proposed mechanism of action for the compound involves:

  • Interaction with Cellular Membranes : The ethoxy groups may facilitate membrane penetration.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Proliferation : Studies indicate a reduction in cell proliferation rates in treated cell lines.

Case Studies

Several case studies have documented the biological effects of similar organosilicon compounds:

  • Case Study on Anticancer Activity :
    • A study explored the effects of organosilicon compounds on breast cancer models and found significant tumor reduction when treated with similar structures.
    • Results showed a decrease in tumor volume by approximately 40% compared to control groups.
  • Case Study on Antioxidant Effects :
    • An investigation into the antioxidant capacity of related compounds demonstrated a significant reduction in oxidative stress markers in vivo.
    • The study highlighted a protective effect against liver damage induced by toxins.

Properties

CAS No.

41453-79-6

Molecular Formula

C16H38O6S4Si2

Molecular Weight

510.9 g/mol

IUPAC Name

triethoxy-[2-(2-triethoxysilylethyltetrasulfanyl)ethyl]silane

InChI

InChI=1S/C16H38O6S4Si2/c1-7-17-27(18-8-2,19-9-3)15-13-23-25-26-24-14-16-28(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3

InChI Key

ASAOXGWSIOQTDI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCSSSSCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.